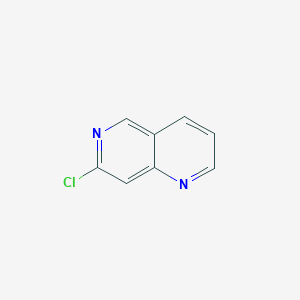
5-Iodo-6-methylpyrimidine-2,4-diamine
Übersicht
Beschreibung
5-Iodo-6-methylpyrimidine-2,4-diamine is a chemical compound with the CAS Number: 189810-94-4 . It has a molecular weight of 250.04 and its IUPAC name is 5-iodo-6-methyl-2,4-pyrimidinediamine .
Synthesis Analysis
The synthesis of 2,4-diamino-5-iodo-6-methylpyrimidine involves the reaction of 2,4-diamino-6-methylpyrimidine with iodine monochloride in glacial acetic acid . The reaction mixture is stirred at ambient temperature for about 18 hours, then diluted with water and made basic with 10% aqueous sodium hydroxide . The mixture is then extracted with ethyl acetate, and the organic layer is dried with sodium sulfate and filtered . The filtrate is concentrated under reduced pressure, yielding 2,4-diamino-5-iodo-6-methylpyrimidine .Molecular Structure Analysis
The molecular structure of 5-Iodo-6-methylpyrimidine-2,4-diamine is represented by the linear formula C5H7IN4 . The InChI code for this compound is 1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) .Physical And Chemical Properties Analysis
5-Iodo-6-methylpyrimidine-2,4-diamine is a solid compound . It has a melting point of 150 - 152 C .Wissenschaftliche Forschungsanwendungen
TLR8 Agonistic Activity
5-Iodo-6-methylpyrimidine-2,4-diamine exhibits significant biological activity as a Toll-like receptor-8 (TLR8) agonist. This compound has been identified as a potent inducer of Type 1 helper T cells through the activation of TLR8. It induces a distinct cytokine profile that is favorable for immune responses, particularly by enhancing the production of interferon-gamma (IFN-γ) and interleukin-12 (IL-12), while maintaining lower levels of proinflammatory cytokines like IL-1β, IL-6, and IL-8. This suggests a potential application in immunotherapy or vaccine development due to its ability to modulate immune responses (Beesu et al., 2016).
Safety and Hazards
The safety information for 5-Iodo-6-methylpyrimidine-2,4-diamine indicates that it has the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H312, and H332 . The precautionary statements for this compound include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
Eigenschaften
IUPAC Name |
5-iodo-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUTWHHZQHROTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578906 | |
| Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-6-methylpyrimidine-2,4-diamine | |
CAS RN |
189810-94-4 | |
| Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Iodo-6-methylpyrimidine-2,4-diamine interact with TLR8 and what are the downstream effects of this interaction?
A1: While the exact binding mechanism of 5-Iodo-6-methylpyrimidine-2,4-diamine to TLR8 hasn't been fully elucidated in the provided research [], the study demonstrates that this compound acts as a pure TLR8 agonist. [] This implies that it directly binds to TLR8, likely at the ligand-binding domain, similar to other known TLR8 agonists.
Q2: What insights does the structure-activity relationship (SAR) study provide about 5-Iodo-6-methylpyrimidine-2,4-diamine and its interaction with TLR8?
A2: The research emphasizes the importance of specific structural features in 5-Iodo-6-methylpyrimidine-2,4-diamine for its TLR8 agonistic activity. [] Here's a breakdown:
- N(4)-butyl substituent: This structural element was found to be optimal for TLR8 activation. Replacing it led to decreased potency, suggesting its crucial role in binding or interaction with the receptor. []
- 5-Iodo group: While essential for activity, substituting the iodine with other halogens (chloro, bromo, fluoro) resulted in reduced potency, indicating a specific interaction mediated by iodine. []
- Introduction of bulk: Adding aromatic groups to the molecule negatively impacted potency, implying steric hindrance within the binding pocket of TLR8. []
- 5-alkylamino derivatives: Exploring this modification, particularly 5-(4-aminobutyl)-N(4)-butyl-6-methylpyrimidine-2,4-diamine, resulted in significantly enhanced potency, highlighting potential areas for further optimization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



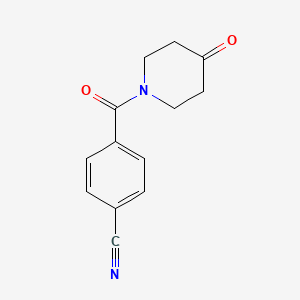

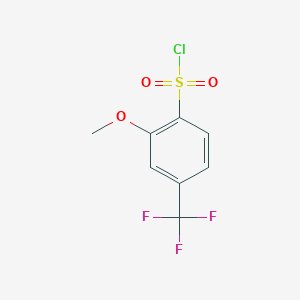

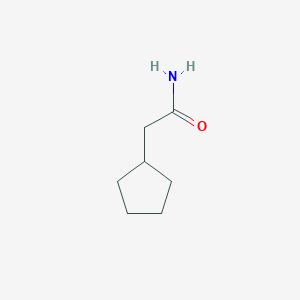

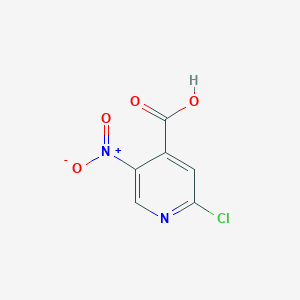
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)
